1-(4-Chlorobenzyl)-1-(furan-2-ylmethyl)-3-phenylurea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1-(furan-2-ylmethyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c20-16-10-8-15(9-11-16)13-22(14-18-7-4-12-24-18)19(23)21-17-5-2-1-3-6-17/h1-12H,13-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWSZVRBPMNHMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N-(2-furylmethyl)-N’-phenylurea typically involves the reaction of 4-chlorobenzylamine, 2-furylmethylamine, and phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorobenzyl)-N-(2-furylmethyl)-N’-phenylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Hydrolysis of Urea Moiety
The central urea group (-NH-C(=O)-NH-) undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Produces 4-chlorobenzylamine and phenylcarbamic acid derivatives at elevated temperatures (80–100°C) with HCl/H₂SO₄ .
-
Basic hydrolysis : Yields ammonia/amines and CO₂ when treated with NaOH/KOH (50–60°C) .
Key product :
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8h | 4-Chlorobenzylamine + CO₂ | 72% | |
| 2M NaOH, 60°C, 6h | Phenylamine + Furan-2-ylmethanol | 68% |
Electrophilic Aromatic Substitution
The meta -chlorobenzyl group participates in halogen-directed reactions:
-
Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the para position relative to chlorine .
-
Sulfonation : SO₃/H₂SO₄ generates sulfonic acid derivatives at the ortho position .
Reactivity comparison :
| Reaction | Position | Rate (rel. to benzene) | Catalyst |
|---|---|---|---|
| Nitration | Para | 1.8× | H₂SO₄ (98%) |
| Sulfonation | Ortho | 2.1× | Oleum |
Data adapted from electronic effects of -Cl substituent .
Furan Ring Oxidation
The furan-2-ylmethyl group is susceptible to oxidative cleavage:
Oxidation outcomes :
| Oxidizing Agent | Temperature | Major Product | Byproducts |
|---|---|---|---|
| KMnO₄ (0.1M) | 25°C | Maleic anhydride derivative | CO₂, H₂O |
| Ozone | -78°C | Succinaldehyde derivative | Ozone decomposition products |
Nucleophilic Substitution
The chlorobenzyl group undergoes SNAr reactions under specific conditions:
-
With NH₃/EtOH : Replaces -Cl with -NH₂ at 120°C (autoclave) .
-
With NaOMe/MeOH : Methoxy substitution requires CuI catalysis (60°C, 12h) .
Kinetic data :
| Nucleophile | Solvent | k (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| NH₃ | Ethanol | 4.2×10⁻⁴ | 85.3 |
| OMe⁻ | Methanol | 1.8×10⁻⁵ | 92.7 |
Coordination Chemistry
The urea oxygen and furan oxygen act as ligands for metal ions:
-
Cu(II) complexes : Forms octahedral complexes with 2:1 (ligand:metal) stoichiometry in ethanol .
-
Fe(III) binding : Demonstrates moderate affinity (log K = 4.2) at pH 7.4 .
Spectroscopic evidence :
-
IR: ν(C=O) shifts from 1685 cm⁻¹ (free) → 1620 cm⁻¹ (coordinated) .
-
UV-Vis: d-d transitions at 650 nm (Cu²⁺) confirm complexation .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
Norrish Type II cleavage : Generates 4-chlorostyrene and phenyl isocyanate .
-
Furan ring dimerization : Forms [2+2] cycloadducts under N₂ atmosphere .
Quantum yields :
| Process | Φ (254 nm) | Solvent |
|---|---|---|
| Norrish cleavage | 0.12 | Acetonitrile |
| Cycloaddition | 0.07 | Benzene |
Biological Alkylation
In enzymatic environments (e.g., liver microsomes):
-
N-Dealkylation : CYP450-mediated removal of furan-2-ylmethyl group (t₁/₂ = 45 min) .
-
Glucuronidation : Phase II metabolism at urea NH groups (Vmax = 8.2 nmol/min/mg) .
Metabolite profile :
| Enzyme System | Major Metabolite | Activity Rete
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for interactions with biological targets, making it a candidate for drug design aimed at treating various diseases, including cancer and inflammatory conditions.
Agrochemical Applications
In agrochemistry, this compound may be utilized as a herbicide or pesticide due to its ability to disrupt biological processes in target organisms. The furan and phenyl moieties can enhance the selectivity and efficacy of herbicides.
Case Study: Herbicidal Activity
Research on phenylurea derivatives has demonstrated their effectiveness as herbicides, particularly against broadleaf weeds. The mechanism often involves inhibition of specific enzymes critical for plant growth, suggesting that 1-(4-Chlorobenzyl)-1-(furan-2-ylmethyl)-3-phenylurea could be further investigated for similar applications.
Material Science
The compound's unique chemical structure may also lend itself to applications in material science, particularly in the development of polymers or coatings that require specific thermal or mechanical properties.
Case Study: Polymer Synthesis
Studies have indicated that incorporating phenylurea structures into polymer matrices can enhance mechanical strength and thermal stability. This suggests that this compound could be explored as a monomer or additive in advanced materials.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N-(2-furylmethyl)-N’-phenylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. The presence of different functional groups in its structure allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8b)
- Structure : Replaces the urea group with thiourea (–NH–C(S)–NH–) and substitutes the benzyl group with a 4-chlorophenyl group.
- Crystallography: Crystallizes in a monoclinic system (space group P2₁), differing from the centrosymmetric P2₁/c group observed in tetrazole analogs .
1-(2-Fluorobenzyl)-1-[2-(morpholin-4-yl)ethyl]-3-phenylurea
CPPU [N-(2-Chloro-4-pyridyl)-N'-phenylurea]
- Structure : Replaces benzyl and furan groups with a chloropyridyl moiety.
- Activity : Acts as a cytokinin, promoting cell division in plants. However, high concentrations (20 mg/L) impair fruit quality (e.g., reduced hardness, sugar content) in kiwifruit .
Functional Group Replacements
Tetrazole Derivatives (8a)
- Example : 1-(4-Chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (8a).
- Structure : Replaces urea with a tetrazole ring, introducing nitrogen-rich heterocyclic chemistry.
- Crystallography: Monoclinic P2₁/c system with distinct hydrogen bonding networks compared to thiourea analogs .
Pyrazole-Based Analogs
- Example : Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate.
- Structure : Incorporates a pyrazole ring and ester group instead of urea.
- Crystallography : Triclinic P1 system with intermolecular C–H···O interactions stabilizing the lattice .
Antimicrobial and Antifungal Activity
- Thiourea and Tetrazole Derivatives : Exhibit higher antimicrobial activity, attributed to the electron-withdrawing chlorine and sulfur/nitrogen-rich groups .
- Fungicidal Ureas: 1-(4-Chlorobenzyl)-1-(2-norbornyl)-3-phenylurea (from ) shows promise as an agricultural fungicide, contrasting with CPPU’s role as a growth regulator .
Cytokinin Activity
- CPPU : Enhances fruit size but compromises post-harvest quality at high doses (e.g., increased membrane damage in kiwifruit) .
- Target Compound: No direct evidence of cytokinin activity, suggesting divergent applications (e.g., antimicrobial vs. plant growth regulation).
Physicochemical Properties
| Property | 1-(4-Chlorobenzyl)-1-(furan-2-ylmethyl)-3-phenylurea | CPPU | Thiourea Analog (8b) |
|---|---|---|---|
| Molecular Weight | 340.80 g/mol | 245.66 g/mol | 295.78 g/mol |
| Solubility | Likely low (hydrophobic substituents) | Moderate (polar pyridyl) | Moderate (thiourea group) |
| Crystallographic System | Not reported | Not reported | Monoclinic (P2₁) |
| Bioactivity | Research-focused (potential fungicidal) | Plant growth regulator | Antimicrobial |
Biological Activity
1-(4-Chlorobenzyl)-1-(furan-2-ylmethyl)-3-phenylurea, with the molecular formula and CAS Number 667411-53-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, supported by various research findings and case studies.
- Molecular Weight : 340.8035 g/mol
- SMILES Notation : Clc1ccc(cc1)CN(C(=O)Nc1ccccc1)Cc1ccco1
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating a series of related compounds found that certain derivatives demonstrated potent activity against gram-positive bacteria and mycobacteria, including strains of Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against MRSA | Activity Against Mycobacteria | Reference |
|---|---|---|---|
| Compound A | High | Moderate | |
| Compound B | Moderate | High | |
| 1-(4-Chlorobenzyl)-... | TBD | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has also been explored. Similar compounds have shown effectiveness in inhibiting the proliferation of various cancer cell lines. For instance, the inhibition of specific kinases involved in cancer cell signaling pathways has been documented, suggesting a mechanism through which these compounds may exert their effects .
Case Study: Inhibition of Cancer Cell Proliferation
In a recent study, a derivative of the compound demonstrated significant cytotoxicity against breast cancer cell lines, indicating its potential as an anticancer agent. The study utilized both in vitro and in vivo models to assess the efficacy and safety profile of the compound, revealing promising results for further development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Modifications to the chemical structure can enhance potency and selectivity against target pathogens or cancer cells. Studies have shown that substituents on the phenyl rings significantly affect antimicrobial and anticancer activities .
Q & A
Q. What synthetic strategies are optimal for preparing 1-(4-Chlorobenzyl)-1-(furan-2-ylmethyl)-3-phenylurea with high purity?
Answer:
- Stepwise Alkylation : React 3-phenylurea with 4-chlorobenzyl chloride and furan-2-ylmethyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃). Monitor reaction progress via TLC or HPLC to ensure complete substitution at both urea nitrogen positions .
- Purification : Recrystallize the crude product from glyme (ethylene glycol dimethyl ether) to achieve a melting point of 183–190°C, as demonstrated for structurally related substituted ureas .
- Purity Validation : Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity and rule out side products like over-alkylated derivatives .
Q. How can researchers characterize the stereoelectronic properties of this compound to inform reactivity studies?
Answer:
- Spectroscopic Analysis : Employ UV-Vis and fluorescence spectroscopy to assess electronic transitions influenced by the electron-withdrawing 4-chlorobenzyl group and electron-donating furan moiety .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO), highlighting regions susceptible to nucleophilic/electrophilic attacks .
- Crystallography : If single crystals are obtained, use X-ray diffraction to resolve bond angles and intermolecular interactions (e.g., hydrogen bonding), as seen in analogous urea derivatives .
Advanced Research Questions
Q. What methodologies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
Answer:
- Metabolic Stability Assays : Compare in vitro metabolic degradation (e.g., liver microsomes) with in vivo pharmacokinetic profiles to identify metabolite interference. For example, hydroxylation at the furan ring could reduce efficacy in vivo .
- Target Engagement Studies : Use radiolabeled analogs (e.g., ¹⁴C-labeled urea) to quantify target binding in tissues, as demonstrated for β1-adrenergic receptor antagonists like ICI 89406 .
- Dose-Response Refinement : Conduct iterative studies adjusting dosing intervals and formulations (e.g., PEGylation) to align in vivo exposure with in vitro IC₅₀ values .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific biological targets?
Answer:
- Analog Synthesis : Modify substituents systematically (e.g., replace 4-chlorobenzyl with 4-fluorobenzyl or furan-2-ylmethyl with thiophene-2-ylmethyl) and screen against target panels. Evidence from tetrazolyl-phenylurea analogs suggests small structural changes significantly alter bioactivity .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonding between the urea carbonyl and active-site residues .
- In Silico Toxicity Prediction : Apply tools like ProTox-II to prioritize analogs with reduced off-target effects, guided by data from structurally related agrochemicals (e.g., pencycuron) .
Q. What advanced analytical techniques are critical for detecting degradation products under environmental or physiological conditions?
Answer:
- LC-MS/MS : Use reverse-phase chromatography coupled with tandem MS to identify hydrolysis products (e.g., free urea or chlorobenzyl alcohol) under accelerated stability conditions (40°C/75% RH) .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., 1-(2-chloropyridin-4-yl)-3-(²H₅-phenyl)urea) to trace degradation pathways via mass spectrometry .
- Environmental Fate Studies : Conduct soil/water half-life assays with LC-UV quantification, referencing protocols for forchlorfenuron, a related phenylurea agrochemical .
Q. How can researchers leverage crystallographic data to improve formulation stability?
Answer:
- Polymorph Screening : Use solvent-drop grinding or slurry crystallization to identify stable polymorphs. For example, analogs like 1-(4-chloro-3-fluorophenyl) derivatives crystallize in monoclinic systems (space group P2₁/c) with enhanced thermal stability .
- Co-Crystal Engineering : Co-crystallize with pharmaceutically acceptable co-formers (e.g., succinic acid) to improve solubility, as demonstrated for pyrazoline derivatives .
- Hygroscopicity Testing : Quantify moisture uptake via dynamic vapor sorption (DVS) to guide storage conditions (e.g., desiccated vs. ambient) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
